REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH2:17](Br)[CH3:18].C(=O)([O-])[O-].[K+].[K+].C1(=O)CCCCC1>>[CH2:17]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1)[CH3:18] |f:2.3.4|
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Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
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Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
276 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture was reacted together under agitation for 3 hours at 65°-70° C.
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
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Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the resultant solid matter was washed with benzene
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Glauber's salt
|
Type
|
DISTILLATION
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Details
|
The solvents were distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from a mixed solvent of acetone-methanol
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |